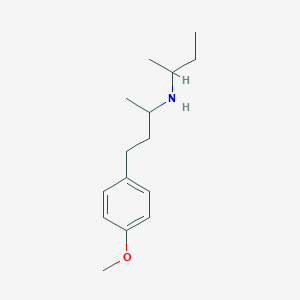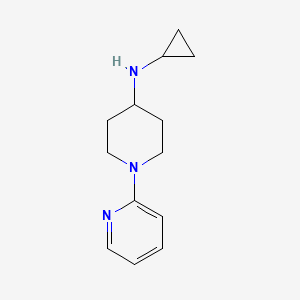![molecular formula C12H20N2O2S B7558048 N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide, also known as DMXAA or ASA404, is a synthetic small molecule that has shown promising anti-cancer properties in preclinical studies. It was initially developed as a vascular disrupting agent (VDA) that targets the tumor vasculature, leading to tumor cell death. However, its mechanism of action is not fully understood, and further research is needed to explore its potential as a cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide is not fully understood, but it is believed to target the tumor vasculature by disrupting the formation of new blood vessels (angiogenesis) and promoting the destruction of existing blood vessels (vascular disruption). This leads to a decrease in blood flow to the tumor, causing hypoxia and ultimately tumor cell death.
Biochemical and Physiological Effects:
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β), which play a role in immune system activation and anti-tumor activity. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to increase the permeability of the tumor vasculature, allowing for increased delivery of anti-cancer drugs to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has shown promising anti-cancer activity in preclinical studies, but its effectiveness in human clinical trials has been limited. One of the main limitations is its toxicity, which can lead to severe side effects, including fever, chills, and hypotension. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to have limited solubility, which can affect its bioavailability and effectiveness in vivo.
Direcciones Futuras
Could include investigating the effectiveness of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide in combination with other anti-cancer therapies, exploring its potential as a radiosensitizer, and developing more effective formulations with improved solubility and reduced toxicity. Additionally, studies could be conducted to investigate the potential of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide as an immunomodulator and its effects on the tumor microenvironment.
Métodos De Síntesis
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzylamine with methyl chloroacetate, followed by the reaction of the resulting intermediate with sodium methanesulfonate. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been extensively studied in preclinical models of cancer, including mouse and rat models. It has shown promising results in inhibiting tumor growth and inducing tumor cell death, both as a single agent and in combination with other anti-cancer therapies. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-17(3,15)16/h4-5,8,13-14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJHCYFKZMGUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)


![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
